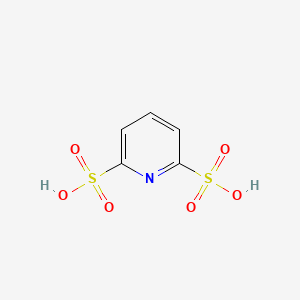

Pyridine-2,6-disulfonic Acid

描述

Significance of Pyridine-Based Sulfonic Acid Scaffolds in Contemporary Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic and medicinal chemistry. nih.govrsc.org The incorporation of a pyridine nucleus can significantly influence a molecule's properties, including its solubility, bioavailability, and interaction with biological targets. nih.govenpress-publisher.com The introduction of sulfonic acid groups further enhances these characteristics, particularly water solubility and acidity. nih.gov

Pyridine-based sulfonic acid scaffolds are recognized for their roles as:

Ligands in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid groups can coordinate with metal ions, forming stable complexes. This property is crucial for the development of catalysts and functional materials. evitachem.comresearchgate.net

Catalysts: The acidic nature of the sulfonic acid groups allows these compounds to act as Brønsted acid catalysts in various organic reactions. organic-chemistry.orglookchem.com

Building Blocks in Organic Synthesis: The reactivity of the pyridine ring and the sulfonic acid groups enables their use as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. enpress-publisher.comevitachem.comresearchgate.netalcatrazchemicals.com

Historical Evolution of Research on Sulfonated Pyridine Derivatives

The study of sulfonated pyridine derivatives has a long history, with early research focusing on the fundamental reactions of pyridine. The sulfonation of pyridine is notably more challenging than its nitration. wikipedia.org However, methods for producing pyridine-3-sulfonic acid have been established. wikipedia.org Research from the mid-20th century explored the sulfonation of pyridine and its N-oxide, laying the groundwork for more advanced investigations. acs.orgacs.org

Early synthetic methods for producing pyridinedisulfonic acids, such as the sulfonation of piperidine, were often inefficient, resulting in low yields and significant byproducts. google.com Over time, improved methods have been developed, including the direct sulfonation of pyridine using oleum (B3057394) in the presence of catalysts like mercury. google.com The study of the nitration of pyridine in the presence of sulfur dioxide has also provided insights into the formation of sulfonated intermediates. rsc.orgrsc.org

Current Research Paradigms and Emerging Opportunities for Pyridine-2,6-disulfonic Acid

Current research on this compound and related compounds is vibrant and expanding into new areas. Key research trends include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Sulfonic acids are being explored as alternatives to carboxylic acids as linkers in the construction of coordination polymers. researchgate.net The ability of this compound to coordinate with metal ions makes it a promising candidate for creating novel materials with tailored properties for applications in gas storage, separation, and catalysis.

Asymmetric Catalysis: Chiral Brønsted acids derived from sulfonic acids are showing great promise in enantioselective synthesis. organic-chemistry.orglookchem.comacs.org While research has focused on binaphthyl disulfonic acids, the principles could be extended to chiral derivatives of this compound to develop new organocatalysts.

Materials Science: The introduction of sulfonic acid groups can enhance the thermal stability and other physical properties of polymers. mdpi.com Research is exploring the incorporation of sulfonated pyridine moieties into advanced materials to create fluoropolymers and other high-performance materials. mdpi.com

Multidisciplinary Relevance Across Chemical and Material Sciences

The unique properties of this compound give it relevance across a broad spectrum of scientific fields:

Organic Chemistry: It serves as a valuable building block and reagent in the synthesis of a wide array of organic compounds. alcatrazchemicals.com

Inorganic Chemistry: Its role as a ligand in coordination chemistry is crucial for the development of new catalysts and metal complexes with interesting magnetic and electronic properties. researchgate.net

Materials Science: It is a component in the design of functional materials, including polymers and coordination networks, with potential applications in electronics and separations. mdpi.com

Medicinal Chemistry: Although direct applications are still emerging, the pyridine scaffold is a well-established pharmacophore. rsc.orgenpress-publisher.comdovepress.comresearchgate.net The enhanced solubility and potential for specific interactions afforded by the disulfonic acid groups make it an interesting moiety for future drug design. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 89949-06-4 | alcatrazchemicals.combldpharm.com |

| Molecular Formula | C5H5NO6S2 | bldpharm.com |

| Molecular Weight | 239.23 g/mol | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

pyridine-2,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-5(6-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUPWHNYPOANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376543 | |

| Record name | Pyridine-2,6-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89949-06-4 | |

| Record name | Pyridine-2,6-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyridine-2,6-disulfonic Acid

The synthesis of this compound is not as straightforward as that of other isomers, such as pyridine-3,5-disulfonic acid. The inherent electronic nature of the pyridine (B92270) ring complicates direct electrophilic substitution at the positions adjacent to the nitrogen atom.

Direct electrophilic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Sulfonation, a classic electrophilic aromatic substitution, therefore requires forcing conditions. The nitrogen atom is also the primary site of attack for sulfur trioxide (SO₃), leading to the formation of a stable pyridine-sulfur trioxide complex, which further deactivates the ring.

For the synthesis of the related isomer, pyridine-3,5-disulfonic acid, direct sulfonation of pyridine is possible but necessitates high temperatures, the use of oleum (B3057394) (fuming sulfuric acid), and often a mercury catalyst. google.com This process involves heating pyridine with oleum in the presence of a catalyst like mercury or its salts, with temperatures reaching up to 240-280°C. google.com

Table 1: Representative Conditions for Direct Sulfonation of Pyridine (to achieve 3,5-disubstitution)

| Starting Material | Reagents | Catalyst | Temperature | Duration | Product |

|---|---|---|---|---|---|

| Pyridine | 65% Oleum | Mercury | 167-240°C (stepwise) | >60 hours | Pyridine-3,5-disulfonic Acid |

| Pyridine | Concentrated H₂SO₄ / SO₃ | Mercuric sulfate | ~270°C | Several hours | Pyridine-3-sulfonic Acid |

However, direct sulfonation to yield the 2,6-isomer is not a commonly reported or viable method. The positions alpha to the ring nitrogen (C-2 and C-6) are the most electron-deficient and thus the least reactive towards electrophiles. Any successful electrophilic attack would likely be directed to the C-3 and C-5 positions. Research on the sulfonation of 2,6-di-t-butylpyridine has shown that the bulky alkyl groups can sterically hinder the nitrogen atom, preventing the formation of the N-SO₃ complex and allowing for C-3 sulfonation to occur under less forcing conditions than for pyridine itself. iust.ac.ir This further underscores the difficulty of achieving direct substitution at the C-2 and C-6 positions.

Given the challenges of direct sulfonation, alternative multi-step strategies starting from pre-functionalized pyridine rings are more plausible pathways for the synthesis of this compound.

One potential route involves the diazotization of 2,6-diaminopyridine. In this hypothetical pathway, the diamine would be treated with nitrous acid to form a bis-diazonium salt. Subsequent reaction of this intermediate with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) could, in principle, introduce the two sulfonyl chloride groups, which can then be hydrolyzed to the corresponding sulfonic acids. This approach is well-documented for the synthesis of other pyridine-sulfonyl chlorides from aminopyridine precursors. google.comresearchgate.net

Table 2: General Diazotization-Sulfonylation Approach (Applied to Pyridine Derivatives)

| Step | Precursor | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| 1. Diazotization | 3-Aminopyridine | NaNO₂, HBF₄ or HCl | Pyridine-3-diazonium salt | Pyridine-3-sulfonyl chloride |

| 2. Sulfonyl-chlorination | Pyridine-3-diazonium salt | SO₂, CuCl₂ / Acetic Acid | - |

Another viable, though less common, alternative is the oxidation of a precursor containing sulfur in a lower oxidation state. For instance, the synthesis could start from pyridine-2,6-dithiol or a related disulfide. Vigorous oxidation of such a precursor using strong oxidizing agents like potassium permanganate, hydrogen peroxide, or chlorine in an acidic medium could convert the thiol or disulfide moieties into sulfonic acid groups. The synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine (B119420) via oxidation with sodium hypochlorite (B82951) in sulfuric acid provides a precedent for this type of transformation.

Derivatization Strategies of this compound

The chemical reactivity of this compound offers pathways for the synthesis of a variety of derivatives. These transformations can target either the sulfonic acid groups or the remaining positions on the pyridine ring.

The two sulfonic acid groups are the most reactive sites on the molecule for many transformations. They can be readily converted into more synthetically versatile functional groups.

Synthesis of Sulfonyl Chlorides: Treatment of this compound with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would convert the sulfonic acid groups into highly reactive sulfonyl chloride moieties, yielding Pyridine-2,6-disulfonyl chloride. This intermediate is a key precursor for many other derivatives.

Synthesis of Sulfonamides: The resulting disulfonyl chloride can react readily with primary or secondary amines to form the corresponding disulfonamides. researchgate.net This reaction is a cornerstone of medicinal chemistry. Furthermore, direct conversion of sulfonic acids to sulfonamides is possible without isolating the sulfonyl chloride intermediate by using activating agents like triphenylphosphine (B44618) ditriflate. scielo.br

Synthesis of Sulfonate Esters: Reaction of the disulfonyl chloride with alcohols or phenols, typically in the presence of a base, would yield the corresponding disulfonate esters.

Substitution of Sulfonic Acid Groups: Under harsh conditions, the sulfonic acid groups themselves can be displaced. For example, heating pyridinesulfonic acids can lead to their conversion into chloropyridines, representing a complete replacement of the -SO₃H group.

Further functionalization of the pyridine ring of this compound at the C-3, C-4, and C-5 positions is exceptionally challenging. The two sulfonic acid groups are powerful deactivating groups, making the ring highly resistant to further electrophilic substitution.

Nucleophilic aromatic substitution is also unlikely, as these reactions typically require a good leaving group at the position of attack and are favored at the electron-deficient C-2, C-4, and C-6 positions, which are already occupied.

A potential strategy for functionalization at the C-4 position could involve a directed deprotonation-metalation approach. The protons at C-3, C-4, and C-5 are rendered significantly acidic by the inductive effect of the two adjacent sulfonic acid groups. It has been shown that strongly basic organosodium reagents can selectively deprotonate 2,6-disubstituted pyridines at the C-4 position. nih.gov A similar strategy might be applicable here, allowing for the introduction of an electrophile at the C-4 position. However, the acidic protons of the sulfonic acid groups themselves would likely interfere with the strongly basic reagents, necessitating a protection strategy for the -SO₃H groups (e.g., as esters) before metalation.

The synthesis of novel derivatives primarily relies on the reactivity of the sulfonic acid groups, as outlined in section 2.2.1. By converting the sulfonic acids to disulfonyl chlorides, a wide range of bifunctional molecules can be accessed.

An analogous synthetic strategy is seen in the preparation of derivatives from the structurally related Pyridine-2,6-dicarboxylic acid. nih.gov In that process, the dicarboxylic acid is first converted to the diacyl chloride, which is then reacted with various amines to produce a library of pyridine-2,6-dicarboxamides. nih.gov This parallel methodology highlights a robust approach for creating diverse derivatives from this compound.

For example, reacting Pyridine-2,6-disulfonyl chloride with bifunctional amines or alcohols could lead to the formation of macrocyclic structures or polymers incorporating the pyridine-2,6-disulfonate core. The synthesis of new disulfonamides by reacting diamines with sulfonyl chlorides is a well-established method for creating complex molecules with potential pharmaceutical applications. scielo.br

Mechanistic Investigations of Synthetic Processes

Elucidation of Electrophilic Aromatic Substitution Mechanisms

There is a lack of specific studies in the scientific literature that elucidate the electrophilic aromatic substitution mechanism for the synthesis of this compound. General knowledge of pyridine chemistry indicates that the 2- and 6-positions are electron-deficient and thus less susceptible to electrophilic attack compared to the 3- and 5-positions. The mechanism for achieving disubstitution at these positions remains an area for future investigation.

Studies on Transient Intermediates and Reaction Kinetics

No specific research detailing the transient intermediates or the reaction kinetics for the formation of this compound could be identified in a comprehensive review of the available literature. Such studies would be crucial for understanding the reaction pathway and optimizing synthetic methodologies. The absence of this data prevents a detailed discussion on the topic.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Pyridine-2,6-disulfonic Acid, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the pyridine (B92270) ring, the chemical shifts of the protons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. For an unsubstituted pyridine, the protons at the α-positions (adjacent to the nitrogen) typically appear at a lower field (higher ppm) than those at the β- and γ-positions.

In the case of this compound, the two sulfonic acid groups at the 2 and 6 positions would leave protons at the 3, 4, and 5 positions. The expected ¹H NMR spectrum would show two distinct signals due to the symmetry of the molecule. The protons at the 3 and 5 positions would be chemically equivalent, as would the proton at the 4 position. The electron-withdrawing nature of the sulfonic acid groups would be expected to deshield the ring protons, shifting their signals to a lower field compared to unsubstituted pyridine.

For illustrative purposes, the ¹H NMR spectral data for the sodium salt of the related compound Pyridine-3-sulfonic acid is presented below.

Interactive Data Table: ¹H NMR Chemical Shifts for Pyridine-3-sulfonic Acid Sodium Salt

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.8 | s |

| H-4 | 8.2 | d |

| H-5 | 7.5 | t |

| H-6 | 8.6 | d |

Data is illustrative for a related compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals would be expected for the pyridine ring carbons due to the molecule's symmetry: one for the equivalent C2 and C6, one for the equivalent C3 and C5, and one for C4. The carbons directly attached to the electron-withdrawing sulfonic acid groups (C2 and C6) would be significantly deshielded and appear at a lower field. The chemical shifts for pyridine carbons are typically found between 120 and 150 ppm. testbook.com

The expected chemical shifts for the carbon atoms in pyridine are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. testbook.com The presence of the sulfonic acid groups at the 2 and 6 positions would further influence these values.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the sulfonic acid groups. Key expected vibrational modes include:

O-H stretching of the sulfonic acid group, typically a broad band in the region of 3000 cm⁻¹.

C-H stretching of the aromatic ring, usually appearing above 3000 cm⁻¹.

S=O stretching (asymmetric and symmetric) of the sulfonic acid group, which are strong bands typically found in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.

Pyridine ring stretching vibrations , which occur in the 1400-1600 cm⁻¹ region. researchgate.net

S-O stretching , a strong band around 1035 cm⁻¹. asianpubs.org

C-S stretching , typically in the region of 735-780 cm⁻¹. asianpubs.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic bands for the pyridine ring and sulfonic acid moieties. The symmetric vibrations of the sulfonate group are typically strong in the Raman spectrum. The pyridine ring breathing mode, a characteristic vibration for pyridine derivatives, would also be expected. asianpubs.org

For illustrative purposes, a selection of assigned vibrational frequencies from the FT-IR and FT-Raman spectra of the related compound Pyridine-3-sulfonic acid are presented below. asianpubs.org

Interactive Data Table: Vibrational Frequencies (cm⁻¹) for Pyridine-3-sulfonic Acid

| Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Ring stretching | 1628, 1617, 1551, 1470 | 1629, 1618 |

| S=O asymmetric stretch | - | - |

| S=O symmetric stretch | - | - |

| S-O stretch | 1035 | 1034 |

| Pyridine ring breathing | 1022 | 1020 |

| C-S stretch | 742 | - |

| SO₂ scissoring | 633, 608 | 630, 607 |

Data is illustrative for a related compound. asianpubs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine itself exhibits absorption bands around 195 nm (π → π), 251 nm (π → π), and 270 nm (n → π*). wikipedia.org For this compound, the presence of the sulfonic acid groups as substituents on the pyridine ring would be expected to cause a shift in the absorption maxima (a chromophoric effect). The exact position of the absorption bands would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

Fluorescence Spectroscopy

Many pyridine derivatives are known to exhibit fluorescence. researchgate.netnih.govmdpi.comsciforum.net The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the environment. While unsubstituted pyridine shows very low fluorescence, the introduction of substituents can significantly enhance it. A fluorescence study of this compound would involve measuring its emission spectrum upon excitation at its absorption maximum to determine its potential as a fluorophore.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₅NO₆S₂), the expected molecular weight is approximately 239.22 g/mol .

In a mass spectrum, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation of aromatic sulfonic acids often involves the loss of SO₂ (64 Da) or SO₃ (80 Da). researchgate.netaaqr.org Therefore, the mass spectrum of this compound would be expected to show characteristic fragment ions corresponding to the loss of one or both of these groups from the molecular ion.

Powder X-ray Diffraction for Crystalline Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. jst.go.jpicdd.comnih.govresearchgate.net The technique provides a diffraction pattern that is unique to a specific crystalline phase. For this compound, PXRD would be used to confirm its crystallinity, identify the crystalline phase, and assess its purity. The positions and intensities of the diffraction peaks are characteristic of the unit cell dimensions and the arrangement of molecules within the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyridine-2,6-disulfonic Acid at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to determine the molecular and electronic properties of chemical compounds. For this compound, DFT calculations can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the two sulfonic acid groups on the pyridine (B92270) ring.

DFT also provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not extensively available in the public domain, data from computational databases provide calculated properties. A study on various pyridine dicarboxylic acids using DFT at the 6-311G(d,p) basis set level has demonstrated the utility of this approach in evaluating molecular and electronic properties to predict reactivity, a methodology that is directly applicable to the disulfonic acid analog. researchgate.netelectrochemsci.orgelectrochemsci.org

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅NO₆S₂ |

| Molecular Weight | 239.22 g/mol |

| Exact Mass | 238.955829 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 138 Ų |

This data is computationally generated and sourced from chemical databases. guidechem.com

Ab initio and semi-empirical methods are instrumental in analyzing potential reaction pathways for this compound. Ab initio methods, such as Hartree-Fock (HF), provide a high level of theory to study reaction mechanisms and transition states from first principles, without empirical parameters. These methods have been successfully applied to study related molecules like pyridine-3-sulfonic acid. researchgate.net

Semi-empirical methods, which use some experimental data to simplify calculations, can be employed to study larger systems or to perform initial explorations of reaction coordinates. These methods can be particularly useful for screening potential reactions of this compound, such as its role in electrophilic aromatic substitution or its coordination chemistry with metal ions. The sulfonation of aromatic compounds, a reaction of significant industrial relevance, has been studied using these computational approaches. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase. For this compound, MD simulations can provide detailed information about its hydration shell, its interactions with solvent molecules, and its conformational dynamics in solution. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal how hydrogen bonding and other intermolecular forces influence its solubility and reactivity in aqueous environments.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution and its interactions with other solutes or surfaces. This is particularly relevant for understanding its behavior in complex chemical systems. The application of MD simulations to study the dissolution and association processes of drug-like compounds with organic counterions in aqueous solutions highlights the potential of this technique for understanding the behavior of this compound. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For instance, DFT and ab initio calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.

These computational approaches can also be used to explore the conformational landscape of this compound. Due to the rotation around the C-S bonds, the sulfonic acid groups can adopt different orientations relative to the pyridine ring. Computational conformational analysis can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. nih.gov Studies on related pyridine derivatives have demonstrated the successful use of computational methods in conformational analysis to guide drug discovery. nih.gov

Computational Modeling of Acid-Base Equilibria and Protonation States

The sulfonic acid groups of this compound are strongly acidic, and the pyridine nitrogen is basic. Computational modeling can be used to predict the acid dissociation constants (pKa) of the sulfonic acid protons and the protonation state of the pyridine nitrogen at different pH values. This is crucial for understanding the species that will be present in solution under various conditions.

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles of Pyridine-2,6-disulfonic Acid

The design of this compound as a ligand is predicated on its capacity for multidentate coordination and the specific influence of its functional groups on the properties of the resulting metal complexes. The strategic placement of the sulfonate groups at the 2 and 6 positions of the pyridine (B92270) ring creates a pincer-like arrangement that is highly effective for metal chelation.

This compound is a versatile ligand capable of adopting several coordination modes. The deprotonated form, pyridine-2,6-disulfonate, can act as a tridentate ligand, coordinating to a metal center through the central pyridine nitrogen atom and one oxygen atom from each of the two sulfonate groups. This N,O,O-coordination is a common feature in complexes with analogous ligands like pyridine-2,6-dicarboxylic acid. researchgate.netnih.gov

The sulfonate groups themselves can exhibit different binding behaviors, including monodentate, bidentate, and bridging coordination. This flexibility allows for the formation of not only mononuclear complexes but also polynuclear and supramolecular assemblies. The ability of the sulfonate groups to bridge metal centers is a key factor in the construction of coordination polymers.

The presence of sulfonate groups, as opposed to the more commonly studied carboxylate groups, can influence the solubility of the metal complexes in polar solvents. Furthermore, the steric and electronic properties of the sulfonate groups can impact the coordination geometry and the stability of the complexes formed with different metal ions. The design of ligands with specific donor groups is a key strategy for achieving selective metal ion complexation. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions where the ligand and a metal salt are combined in a suitable solvent. The resulting complexes can be characterized using a range of techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures. While crystal structures specifically for this compound complexes are not widely reported, extensive research on the closely related pyridine-2,6-dicarboxylic acid (dipicolinic acid) provides valuable insights into the expected structural features.

Transition metal complexes of ligands analogous to this compound, such as pyridine-2,6-dicarboxylic acid, have been extensively studied. These complexes often exhibit interesting structural and magnetic properties.

For instance, a Co(II) complex with pyridine-2,6-dicarboxylic acid, [CoII(dipic)(μ-dipic)-CoII(H2O)5]·2H2O, has been synthesized and characterized, revealing a binuclear structure. researchgate.net Another Co(II) complex with the same ligand has the molecular formula [CoII(H2dipic)(dipic)]·3H2O. researchgate.net

A green chemistry approach has been used to synthesize a Zn(II) complex of pyridine-2,6-dicarboxylic acid, [Zn(Hpda)2]·2H2O. ijcce.ac.ir X-ray diffraction studies showed that the Zn(II) ion is hexacoordinated by four oxygen atoms and two nitrogen atoms in a monoclinic crystal system. ijcce.ac.ir

The following table summarizes structural data for representative transition metal complexes with the analogous ligand, pyridine-2,6-dicarboxylic acid.

| Metal Ion | Complex Formula | Coordination Number | Geometry | Crystal System | Space Group |

|---|---|---|---|---|---|

| Co(II) | [CoII(dipic)(μ-dipic)-CoII(H2O)5]·2H2O researchgate.net | Variable | Binuclear | - | - |

| Co(II) | [CoII(H2dipic)(dipic)]·3H2O researchgate.net | - | Mononuclear | - | - |

| Zn(II) | [Zn(Hpda)2]·2H2O ijcce.ac.ir | 6 | Hexacoordinated | Monoclinic | P21/c |

The coordination chemistry of this compound with lanthanide and actinide ions is of significant interest due to the potential applications of these complexes in areas such as nuclear waste separation and medical imaging. The strong chelating ability of the ligand is well-suited for binding to these large metal ions.

Studies on analogous ligands have demonstrated the formation of stable complexes with lanthanides and actinides. For example, a uranium(VI) complex with pyridine-2,6-bis(monothiocarboxylate), (C24H20P)2[UO2(C7H3NO2S2)2], has been synthesized and structurally characterized. nih.gov In this complex, the uranium atom is eight-coordinate with a hexagonal bipyramidal geometry. nih.gov The synthesis of various lanthanide coordination complexes with substituted pyridines has also been reported, highlighting the versatility of this class of ligands. nih.gov

The stereochemistry and geometry of the coordination sphere in metal complexes of this compound are influenced by several factors, including the size and electronic configuration of the metal ion, the coordination mode of the ligand, and the presence of other coordinating species.

In complexes where the ligand acts as a tridentate chelator, a meridional arrangement is typically observed. The rigid nature of the pyridine backbone imposes constraints on the possible coordination geometries. For transition metal complexes, octahedral or distorted octahedral geometries are common. For the larger lanthanide and actinide ions, higher coordination numbers (e.g., 8 or 9) are often observed, leading to geometries such as hexagonal bipyramidal or tricapped trigonal prismatic. nih.govnih.gov

The analysis of bond lengths and angles within the coordination sphere provides valuable information about the nature of the metal-ligand interactions. For instance, in the aforementioned uranium(VI) complex, the U-N distances are 2.647(3) Å, and the U-O distances are 2.434(2) and 2.447(3) Å. nih.gov In the Zn(II) complex [Zn(Hpda)2]·2H2O, the Zn(II) ion is hexacoordinated. ijcce.ac.ir

The following table presents key structural parameters for selected metal complexes with analogous ligands, illustrating the typical coordination environments.

| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| (C24H20P)2[UO2(pdtc)2] nih.gov | 2.647(3) | 2.434(2), 2.447(3) | Hexagonal Bipyramidal |

| [Zn(Hpda)2]·2H2O ijcce.ac.ir | - | - | Hexacoordinated |

| [Tl(pydc)(pydcH)2]− nih.gov | - | - | Distorted Tricapped Triangular Prism |

This compound as a Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a bifunctional organic ligand that holds considerable potential for the construction of coordination polymers and metal-organic frameworks (MOFs). Its utility as a linker stems from the presence of a central pyridine ring and two sulfonate groups at the 2 and 6 positions. This arrangement offers multiple coordination sites for metal ions, enabling the formation of extended one-, two-, or three-dimensional networks. The nitrogen atom of the pyridine ring acts as a neutral N-donor, while the deprotonated sulfonate groups provide anionic oxygen donors. This dual functionality allows for versatile coordination modes and the ability to bridge multiple metal centers, which is a fundamental requirement for the design of coordination polymers and MOFs.

Design and Fabrication of Extended Architectures

The design of extended architectures using this compound as a linker is guided by the principles of coordination chemistry and crystal engineering. The selection of metal ions with specific coordination geometries, along with the control of reaction conditions such as temperature, solvent, and pH, can direct the self-assembly process to yield desired network topologies. The steric and electronic properties of the pyridine-2,6-disulfonate ligand influence the resulting framework, and the presence of co-ligands or templates can further modify the final structure.

While extensive research has been conducted on analogous pyridine-dicarboxylate linkers in the fabrication of MOFs, the use of this compound is a less explored area. nih.govresearchgate.net However, the principles of MOF synthesis remain applicable. Common fabrication methods include solvothermal and hydrothermal synthesis, where the components are heated in a sealed vessel to promote crystallization. Other techniques such as electrochemical synthesis and mechanochemical synthesis may also be employed to produce coordination polymers and MOFs from this linker. nih.govwikipedia.org

The coordination versatility of the pyridine-2,6-disulfonate ligand is a key factor in the design of diverse architectures. The sulfonate groups can coordinate to metal ions in a monodentate or bidentate fashion, and can also act as bridging ligands between multiple metal centers. The pyridine nitrogen provides an additional coordination site, allowing for the formation of stable chelate rings with metal ions. The interplay of these coordination modes can lead to a variety of network dimensionalities, from simple 1D chains to complex 3D frameworks. The table below illustrates the potential coordination modes of pyridine-2,6-disulfonate based on known coordination chemistry principles.

| Coordination Site | Possible Coordination Modes | Potential Role in Extended Structures |

|---|---|---|

| Pyridine Nitrogen | Monodentate | Terminal or bridging ligation |

| Sulfonate Oxygen | Monodentate, Bidentate (chelating or bridging) | Formation of strong ionic bonds, bridging metal centers |

| Combined N and O donors | Tridentate (chelating) | Formation of stable 5- or 6-membered chelate rings, enhancing framework stability |

Porous Materials and Their Tunable Properties

A significant motivation for using organic linkers like this compound in the construction of MOFs is the potential to create porous materials with tunable properties. The porosity of these materials arises from the ordered arrangement of metal nodes and organic linkers, which creates channels and cavities of well-defined size and shape. The properties of these pores, such as their size, shape, and surface chemistry, can be tuned by modifying the length and functionality of the organic linker, as well as the coordination geometry of the metal ion. researchgate.net

MOFs constructed from sulfonated linkers are known to exhibit high thermal and chemical stability. The strong coordination bonds between the sulfonate groups and metal ions contribute to the robustness of the framework. Furthermore, the presence of sulfonate groups can impart hydrophilicity to the pores, which can be advantageous for applications involving the adsorption of polar molecules. The porosity of such materials makes them promising candidates for applications in gas storage and separation, catalysis, and sensing. nih.gov

The tunable nature of MOF properties is a key area of research. For instance, the pore size can be systematically varied by using a series of linkers with different lengths. The chemical environment within the pores can be modified by introducing functional groups onto the organic linker. In the case of this compound, the pyridine ring and sulfonate groups themselves provide a polar environment within the pores. The table below outlines some of the tunable properties of porous materials that could potentially be fabricated using this compound.

| Property | Method of Tuning | Potential Application |

|---|---|---|

| Pore Size | Choice of metal cluster, use of co-linkers of varying lengths | Size-selective gas separation, guest encapsulation |

| Surface Area | Use of longer linkers, prevention of interpenetration | High-capacity gas storage |

| Pore Chemistry | Functionalization of the pyridine ring, post-synthetic modification | Catalysis, selective adsorption of polar molecules |

| Hydrophilicity/Hydrophobicity | Introduction of hydrophobic or hydrophilic functional groups | Water adsorption, separation of aqueous mixtures |

Supramolecular Interactions in Solution and Solid State

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions play a crucial role in determining the crystal packing of the molecule in the solid state and its self-assembly behavior in solution.

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding is a dominant intermolecular interaction in the solid-state structures of this compound and its derivatives. The sulfonate groups are excellent hydrogen bond acceptors, while the pyridine nitrogen can also participate in hydrogen bonding, particularly when protonated. In the solid state, these interactions lead to the formation of extensive hydrogen-bonding networks that dictate the crystal packing. nih.govmdpi.com The presence of multiple hydrogen bond donor and acceptor sites in this compound allows for the formation of robust and intricate supramolecular architectures.

In the context of coordination polymers and MOFs, hydrogen bonding can play a significant role in stabilizing the framework and in the interaction of the framework with guest molecules. The uncoordinated oxygen atoms of the sulfonate groups and any coordinated water molecules can act as hydrogen bond donors or acceptors, influencing the adsorption and recognition of guest species within the pores.

The table below summarizes the potential hydrogen bonding interactions involving this compound.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Significance |

|---|---|---|

| -SO3H | -SO3-, Pyridine N | Formation of strong intermolecular hydrogen bonds, directing crystal packing |

| Coordinated H2O | -SO3- | Stabilization of coordination polymer/MOF structures |

| Guest molecules (e.g., H2O, alcohols) | -SO3-, Pyridine N | Host-guest interactions within porous materials |

Studies on π-π Stacking and Hydrophobic Interactions

Hydrophobic interactions, while perhaps less dominant than the strong electrostatic and hydrogen bonding interactions of the sulfonate groups, can also influence the supramolecular assembly, particularly in aqueous solutions. The pyridine ring has a degree of hydrophobicity, and the desire to minimize contact with water can drive the aggregation of these molecules or influence the orientation of the linkers in a coordination framework. nih.govuni-saarland.de

Catalytic Applications in Organic Synthesis

Pyridine-2,6-dicarboxylic Acid as an Organocatalyst

As an organocatalyst, Pyridine-2,6-dicarboxylic acid offers a metal-free alternative for promoting organic reactions, which is a key principle of green chemistry. Its acidic nature and potential for bifunctional activation make it an effective catalyst for several transformations.

Pyridine-2,6-dicarboxylic acid has proven to be a highly effective organocatalyst for the synthesis of α-hydroxy phosphonates through the hydrophosphonylation of aldehydes and ketones. organic-chemistry.orgthieme-connect.commdpi.com This reaction involves the addition of a phosphite, such as trimethylphosphite, to a carbonyl compound. The resulting α-hydroxy phosphonates are of significant interest due to their biological activities, including antibacterial, antiviral, and antitumor properties. organic-chemistry.org

The use of Pyridine-2,6-dicarboxylic acid as a catalyst in this transformation is particularly advantageous as it is cost-effective, environmentally friendly, and allows for simple operational procedures. organic-chemistry.orgthieme-connect.com The reactions are often carried out in water, which serves as an optimal solvent for enhancing both reactivity and selectivity. organic-chemistry.org High yields of the desired α-hydroxy phosphonates can be achieved in relatively short reaction times. organic-chemistry.org For instance, the reaction of various aldehydes with trimethylphosphite in the presence of a catalytic amount of Pyridine-2,6-dicarboxylic acid in water at 50°C provides the corresponding α-hydroxy phosphonates in excellent yields. mdpi.comresearchgate.net

The catalytic activity of Pyridine-2,6-dicarboxylic acid in hydrophosphonylation is attributed to its bifunctional nature. In an aqueous medium, the carboxylic acid groups of the molecule can generate hydronium ions (H₃O⁺). organic-chemistry.org These hydronium ions then protonate the carbonyl oxygen of the aldehyde or ketone, thereby activating the carbonyl group and making it more susceptible to nucleophilic attack by the phosphite. organic-chemistry.org

The proposed mechanism involves the following key steps:

Protonation of the carbonyl group: The catalyst, Pyridine-2,6-dicarboxylic acid, facilitates the protonation of the carbonyl oxygen of the substrate (aldehyde or ketone).

Nucleophilic attack: The activated carbonyl carbon is then attacked by the nucleophilic phosphorus atom of the trimethylphosphite.

Formation of the α-hydroxy phosphonate: Subsequent hydrolysis of the intermediate yields the final α-hydroxy phosphonate product.

This mechanism highlights the role of Pyridine-2,6-dicarboxylic acid as a Brønsted acid catalyst in this transformation. The catalyst can be recovered and reused for multiple cycles while maintaining high efficiency. organic-chemistry.org

Metal-Pyridine-2,6-dicarboxylic Acid Complexes as Catalysts

The pyridine (B92270) nitrogen and the two carboxylate groups of Pyridine-2,6-dicarboxylic acid make it an excellent O,N,O-tridentate ligand for a wide range of metal ions. mdpi.comresearchgate.netrsc.org The resulting metal complexes have shown significant catalytic activity in both homogeneous and heterogeneous systems.

Complexes of Pyridine-2,6-dicarboxylic acid with various transition metals have been synthesized and investigated as homogeneous catalysts. For example, a polymer-based cobalt-pyridine-2,6-dicarboxylic acid complex has been utilized as a homogeneous catalyst for the mild oxidation of cyclohexane to cyclohexanol and cyclohexanone, using hydrogen peroxide as an environmentally benign oxidant. researchgate.net

Copper(II) complexes with ligands derived from pyridine-2,6-dicarboxamide have also been synthesized and characterized. acs.org These complexes demonstrate high stability and have been studied for their potential applications in catalysis. acs.org The coordination of the pyridine-dicarboxylate ligand to the metal center can influence the reactivity and selectivity of the catalyst in various organic reactions.

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, significant efforts have been directed towards the development of heterogeneous catalysts based on Pyridine-2,6-dicarboxylic acid. One successful approach involves the use of this compound as a linker to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org

These materials can act as robust and recyclable heterogeneous catalysts. For instance, coordination polymers constructed from a pyridine-dicarboxylic acid linker and various metal ions like manganese(II), cobalt(II/III), nickel(II), and copper(II) have been synthesized and structurally characterized. acs.org These CPs have been shown to be effective heterogeneous catalysts for the Knoevenagel condensation reaction between benzaldehyde and malononitrile. acs.org The catalytic activity can be attributed to the Lewis acidic metal centers within the framework. The catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity.

Catalytic Efficiency, Selectivity, and Turnover Frequencies

The catalytic performance of systems based on Pyridine-2,6-dicarboxylic acid is highly dependent on the specific reaction and the nature of the catalyst (organocatalyst vs. metal complex).

In the organocatalytic hydrophosphonylation of aldehydes, Pyridine-2,6-dicarboxylic acid has demonstrated superior catalytic efficiency compared to other catalysts, achieving a 95% yield in just 1.5 hours for certain substrates. organic-chemistry.org The reaction shows good selectivity, with aromatic aldehydes bearing electron-withdrawing groups generally requiring longer reaction times and affording lower yields, while aliphatic aldehydes and ketones provide moderate to high yields. organic-chemistry.org The reusability of the catalyst is also a key feature, with high efficiency being maintained across several reaction cycles. organic-chemistry.org

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 10 | Water | 50 | 1.5 | 95 | organic-chemistry.org |

For metal-based catalysts, the efficiency and selectivity are influenced by the choice of metal, the coordination environment, and the reaction conditions. In the heterogeneous catalysis of the Knoevenagel condensation by a nickel(II) coordination polymer with a pyridine-dicarboxylic acid linker, a 2 mol% catalyst loading was sufficient to achieve high conversion of benzaldehyde. acs.org

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 2 | Methanol | Ambient | Specific time not detailed | High | acs.org |

The development of these catalytic systems based on Pyridine-2,6-dicarboxylic acid showcases a promising avenue for sustainable and efficient organic synthesis.

Recovery and Reusability of Pyridine-2,6-disulfonic Acid Catalysts

The practical applicability and economic viability of a catalytic process in organic synthesis are significantly enhanced by the ability to recover and reuse the catalyst over multiple reaction cycles. For sulfonic acid catalysts, including those related to this compound, recovery is a critical aspect of developing sustainable and cost-effective chemical transformations. While specific studies detailing the recovery and reuse of this compound are not extensively documented in publicly available literature, the general strategies employed for analogous sulfonic acid catalysts provide a framework for its potential recovery and reuse.

The reusability of a catalyst is a key factor from both an economic and environmental standpoint. In heterogeneous catalysis, catalysts are often preferred over their homogeneous counterparts due to the ease of separation from the reaction mixture. mdpi.com Common techniques for recovering solid acid catalysts include simple filtration or centrifugation, followed by washing with an appropriate solvent to remove any adsorbed products or unreacted starting materials, and subsequent drying before reuse in a new reaction cycle. mdpi.commdpi.com

For sulfonic acid-functionalized materials, research has demonstrated their potential as reusable catalysts in various organic reactions. The stability and sustained activity of the catalyst over several cycles are crucial performance indicators. Typically, the catalytic activity may show a slight decrease over successive runs due to mechanical loss of the catalyst during the recovery process or the deactivation of active sites.

In studies of other sulfonic acid-based catalysts, the recovery process is often straightforward. For instance, a p-sulfonic acid calix mdpi.comarene catalyst used in the synthesis of 2-arylpyridines was recovered by adding ethyl acetate to the reaction mixture, followed by washing with water to remove ammonium acetate, and drying under vacuum. academie-sciences.fr The catalyst was then reused in subsequent reactions.

The performance of such reusable catalysts is often presented in data tables that track the product yield over a number of consecutive cycles. This data is essential for evaluating the catalyst's robustness and potential for industrial application.

Below is an illustrative data table, based on findings for analogous reusable sulfonic acid catalysts, demonstrating how the reusability of a catalyst like this compound would typically be evaluated.

Table 1: Illustrative Reusability of a Sulfonic Acid Catalyst in a Hypothetical Reaction This table is a generalized representation based on the performance of similar sulfonic acid catalysts and does not represent actual experimental data for this compound.

| Reaction Cycle | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

This type of data allows researchers to assess the gradual decrease in catalytic efficiency and determine the practical lifespan of the catalyst. The development of methods to immobilize homogeneous catalysts, such as this compound, onto solid supports is a common strategy to facilitate their recovery and reuse, thereby bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Applications in Advanced Materials Science

Biological and Medicinal Chemistry Investigations

Studies on Enzyme Inhibition and Modulation of Biological Processes

Detailed kinetic analyses for the enzymatic inhibition specifically by Pyridine-2,6-disulfonic acid are not extensively documented in publicly available research. However, the broader class of pyridine (B92270) sulfonamides has been investigated for inhibitory activity against various enzymes. For instance, different series of pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comnih.govnih.govmdpi.com These studies reveal that the sulfonamide group is crucial for activity, typically by binding to the zinc ion in the enzyme's active site. mdpi.com Inhibition constants (Kᵢ) for some of these compounds against cancer-associated hCA IX and hCA XII were in the nanomolar range, demonstrating potent inhibition. mdpi.comnih.gov

Similarly, pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups have shown inhibitory effects on both carbonic anhydrases and cholinesterases, with IC₅₀ values in the low nanomolar range for hCA I and hCA II. researchgate.net While these findings relate to derivatives, they underscore the potential of the pyridine and sulfonamide scaffolds in designing enzyme inhibitors. A thorough kinetic analysis, including determining the mechanism of inhibition (e.g., competitive, noncompetitive) and kinetic constants (e.g., Kᵢ, kₒₙ, kₒff) for this compound itself, would be necessary to fully characterize its inhibitory profile. nih.govmdpi.commdpi.com

Specific studies detailing the direct interaction of this compound with ion channels and transport mechanisms are limited. However, the role of pyridine-containing molecules and disulfonic compounds in modulating these systems has been explored in other contexts. Pyridine nucleotides, for example, are known to regulate a variety of ion transport mechanisms, including Kv channels, by binding to auxiliary subunits. nih.gov

Furthermore, compounds with a disulfonic acid structure, such as disulfonic stilbene (B7821643) derivatives, have been shown to act as potent, reversible, and voltage-dependent blockers of sarcoplasmic reticulum anion channels. nih.gov These molecules are thought to physically occlude the channel's permeation pathway. nih.gov Given these precedents, it is plausible that this compound, with its two negatively charged sulfonate groups, could interact with positively charged residues in the pores of certain ion channels, but dedicated experimental verification is required.

Assessment of Antimicrobial and Antiviral Activities

Direct evaluations of this compound against Bacillus subtilis and Bacillus cereus are not well-documented. However, extensive research has been conducted on the antimicrobial properties of structurally related pyridine compounds. nih.govmdpi.com A notable analogue, Pyridine-2,6-dithiocarboxylic acid (PDTC), a metal chelator produced by Pseudomonas spp., has demonstrated significant antimicrobial activity. nih.govnih.gov

PDTC was found to be sensitive against nonpseudomonads, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μM. nih.gov Its mechanism of action is primarily attributed to metal sequestration, as the antimicrobial effect was diminished by the addition of Fe(III), Co(III), and Cu(II), but enhanced by Zn(II). nih.gov This suggests that PDTC acts as an antagonist by depriving bacteria of essential metal ions. nih.gov Given the structural similarity, particularly the arrangement of functional groups at the 2 and 6 positions of the pyridine ring, it is hypothesized that this compound might also exhibit antimicrobial effects, potentially through metal chelation or other mechanisms, though this requires experimental validation.

| Bacterial Group | Sensitivity to PDTC (16-32 µM) | Resistance to PDTC |

|---|---|---|

| Nonpseudomonads | Sensitive | - |

| P. stutzeri (some strains) | Sensitive | - |

| Fluorescent pseudomonads | - | Resistant |

While the pyridine nucleus is a common scaffold in compounds with demonstrated antifungal and antiviral properties, specific cellular assay data for this compound is scarce. mdpi.comnih.gov The general strategy for evaluating such potential involves cell-based assays that measure the reduction of virus-induced cytopathic effects or fungal growth inhibition. nih.govprotocols.io For antiviral screening, the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to calculate a selectivity index (SI), which indicates the compound's therapeutic window. protocols.io

Compounds containing pyridine or sulfonic acid groups have been explored for such activities. For example, anthraquinone-2-carboxylic acid, a related carboxylic acid analog, has shown anti-influenza virus activity both in vitro and in vivo by affecting the viral replication stage. mdpi.com Although this does not directly implicate this compound, it highlights that related structural motifs are active. Comprehensive screening in appropriate cellular models would be necessary to determine if this compound possesses any intrinsic antifungal or antiviral efficacy.

Interactions with Biomolecules

The chemical structure of this compound—a heterocyclic aromatic ring with two strongly acidic sulfonic acid groups—suggests several potential modes of interaction with biomolecules. The sulfonic acid functionalities (-SO₃H) are typically deprotonated at physiological pH, resulting in a dianionic molecule. These charged groups can form strong ionic interactions and hydrogen bonds with positively charged amino acid residues (e.g., lysine, arginine) on the surface or in the active sites of proteins. mdpi.com

This capacity for electrostatic interaction is fundamental to the mechanism of many sulfonamide-based enzyme inhibitors. mdpi.com Furthermore, the pyridine ring and its substituent groups can act as a metal-chelating agent, a property well-documented for the related compounds Pyridine-2,6-dicarboxylic acid (Dipicolinic acid, DPA) and Pyridine-2,6-dithiocarboxylic acid (PDTC). nih.govnih.govresearchgate.net DPA, a major component of Bacillus spores, chelates calcium ions, a complex that contributes to spore stability and heat resistance. nih.govresearchgate.net The DPA-calcium complex also protects DNA from heat denaturation by inserting itself between nucleobases. researchgate.net PDTC has been shown to bind various metal ions, which is central to its antimicrobial activity. nih.govmdpi.com These examples suggest that this compound could similarly interact with and sequester biologically relevant metal ions, thereby influencing the function of metalloenzymes or other metal-dependent biological processes.

Protein Binding Studies and Conformational Effects

Direct protein binding studies specifically focusing on this compound are not extensively documented in publicly available literature. However, the behavior of structurally related compounds, such as pyridine sulfonamides and pyridine-2-sulfonic acid, provides insights into the potential interactions of this compound with proteins. The presence of two sulfonic acid groups and a pyridine nitrogen atom suggests that the molecule can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for protein binding.

The sulfonamide group, which is structurally related to sulfonic acid, is a well-known pharmacophore that interacts with the active sites of various enzymes. For instance, pyridine-based sulfonamides have been shown to be effective inhibitors of carbonic anhydrase and cholinesterase. researchgate.netmdpi.com In these cases, the sulfonamide moiety directly coordinates with the zinc ion in the enzyme's active site, demonstrating the significant role of the sulfur-containing acidic group in protein binding. mdpi.com This suggests that the sulfonic acid groups of this compound could similarly interact with positively charged residues or metal cofactors within protein active sites.

Furthermore, a study on a silver complex of pyridine-2-sulfonate (B372464) revealed its ability to bind to DNA and inhibit the enzyme topoisomerase I. sigmaaldrich.com This indicates that even a monosulfonated pyridine derivative can interact with biological macromolecules and modulate their function. The presence of a second sulfonic acid group in this compound would likely enhance its binding affinity to proteins with suitable binding pockets through increased electrostatic interactions.

The conformational effects of binding would largely depend on the specific protein target. The rigid nature of the pyridine ring would likely mean that the compound acts as a scaffold, presenting the two sulfonic acid groups in a defined spatial arrangement. Upon binding, the protein might undergo conformational changes to accommodate the ligand, or the ligand itself might adopt a specific orientation to maximize its interactions within the binding site. The precise nature of these conformational changes would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, which have been used to elucidate the binding modes of pyridine sulfonamides. lookchem.com

Table 1: Examples of Protein Interactions with Related Pyridine-Sulfur Compounds

| Compound Class | Target Protein(s) | Key Interactions | Reference(s) |

| Pyridine-dicarboxamide Sulfonamides | Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase | Sulfonamide group interaction with active site | researchgate.net |

| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase I, II, IX, & XII | Sulfonamide group coordination with zinc ion | mdpi.com |

| Silver Pyridine-2-sulfonate | Topoisomerase I | Inhibition of enzyme activity | sigmaaldrich.com |

Nucleic Acid Intercalation and Sensing Applications (extrapolated from similar disulfonates)

While there is no direct evidence of this compound acting as a nucleic acid intercalator, its structural features—a planar aromatic ring and two anionic sulfonic acid groups—are present in other molecules known to interact with DNA. DNA intercalators are typically flat, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.govpatsnap.com This intercalation can lead to changes in the DNA structure and function.

The planarity of the pyridine ring in this compound is a prerequisite for intercalation. Furthermore, studies on sulfonated acridines, which are well-known DNA intercalators, have shown that the introduction of sulfonic acid groups can enhance their utility in biological applications. mdpi.com Sulfonation can increase water solubility and provides sites for further chemical modification, which is beneficial for the development of fluorescent probes and tags for nucleotide sensing. mdpi.com

Disulfonated aromatic compounds, in general, have been explored for their potential in sensing applications. The sulfonic acid groups can modulate the electronic properties of the aromatic system, which in turn can affect its fluorescence characteristics. Pyridine-based fluorescent probes have been developed for the detection of various ions and molecules. mdpi.commdpi.com The fluorescence of these probes can be altered upon binding to a target, allowing for sensitive detection. It is plausible that this compound or its derivatives could be designed to function as fluorescent sensors for specific nucleic acid sequences or structures. The two sulfonic acid groups could potentially interact with the phosphate (B84403) backbone of DNA or with specific bases, and this interaction could be transduced into a change in fluorescence signal.

The development of such sensing applications would likely involve the incorporation of a suitable fluorophore into the pyridine-2,6-disulfonate scaffold or by exploiting the intrinsic fluorescence of the compound, if any, upon interaction with nucleic acids.

Table 2: Properties of Aromatic Disulfonates Relevant to Nucleic Acid Interaction and Sensing

| Property | Relevance to Nucleic Acid Interaction/Sensing | Example from Similar Compounds | Reference(s) |

| Planar Aromatic Core | Essential for intercalation between DNA base pairs | Acridine derivatives | mdpi.com |

| Sulfonic Acid Groups | Enhance water solubility and provide interaction sites | Sulfonated acridines used as fluorescent tags | mdpi.com |

| Modulatable Fluorescence | Potential for development as fluorescent probes | Pyridine-based fluorescent sensors for ions | mdpi.commdpi.com |

Investigation of this compound as a Medicinal Scaffold Component

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. colab.wsnih.gov The incorporation of a pyridine moiety can enhance pharmacological properties such as potency, metabolic stability, and solubility. this compound, with its central pyridine core and two symmetrically placed sulfonic acid groups, presents an interesting scaffold for the design of new therapeutic agents.

The sulfonic acid groups are strong acids and would be ionized at physiological pH. These anionic groups can form strong ionic bonds and hydrogen bonds with biological targets, such as the active sites of enzymes or receptors. This is exemplified by the numerous sulfonamide drugs, where the acidic sulfonamide group is crucial for their biological activity. researchgate.netmdpi.com Pyridine-sulfonamide hybrids have been investigated as potential inhibitors of various enzymes, including VEGFR-2, a key target in cancer therapy. nih.gov Similarly, pyridine acyl sulfonamides have been designed as selective COX-2 inhibitors. drugbank.com These examples highlight the potential of combining a pyridine core with sulfur-based acidic functional groups to create potent and selective inhibitors.

The 2,6-disubstitution pattern on the pyridine ring provides a defined geometry for the presentation of the sulfonic acid groups. This could be exploited to design molecules that can chelate metal ions, a strategy used in the development of some enzyme inhibitors. For example, pyridine-2,6-dithiocarboxylic acid, a structural analog of this compound where the sulfonic acid groups are replaced by thiocarboxylic acids, is a known metal chelator with antimicrobial activity. nih.gov

The introduction of two sulfonic acid groups would also significantly increase the water solubility of any potential drug candidate, which is often a desirable property in drug development. mdpi.com Therefore, this compound represents a promising, albeit underexplored, scaffold for the development of new drugs, particularly enzyme inhibitors where strong acidic interactions are beneficial.

Table 3: Examples of Pyridine-Based Scaffolds in Medicinal Chemistry

| Scaffold Class | Therapeutic Target(s) | Rationale for Scaffold Use | Reference(s) |

| Pyridine-sulfonamide hybrids | VEGFR-2 | Combination of pyridine core with sulfonamide for potent inhibition. | nih.gov |

| Pyridine acyl sulfonamides | COX-2 | Selective inhibition through specific interactions of the scaffold. | drugbank.com |

| Pyridine-dicarboxamide sulfonamides | Carbonic Anhydrases, Cholinesterases | Sulfonamide group for active site binding, pyridine as a rigid core. | researchgate.net |

| Pyridine-3,5-disulfonic Acid derivatives | P2X receptors | Potential for multi-modal coordination and interaction. |

Redox Properties and Electrochemical Characterization

The redox behavior of this compound is anticipated to be complex, likely involving proton-coupled electron transfer (PCET) mechanisms due to the presence of the nitrogen heteroatom and the acidic sulfonate groups. The pH of the electrolyte solution is expected to play a critical role in the observed electrochemical potentials and reaction kinetics.

Cyclic Voltammetry (CV) is a fundamental technique for investigating the redox behavior of electroactive species. For a related compound, Pyridine-2,6-dicarboxylic acid (dipicolinic acid), CV studies have been conducted to elucidate its reduction mechanism. rsc.org Similarly, CV of this compound would provide insights into its reduction and oxidation potentials, the reversibility of its electron transfer processes, and its stability over potential cycles. The electrochemical response is expected to be highly dependent on pH; for instance, studies on pyridine-2,6-dicarbohydrazide (B1583541) showed that redox peaks observed in basic or acidic solutions were absent in a neutral medium, highlighting the role of protons in the reaction mechanism. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful method for probing the interfacial properties of an electrode system. researchgate.netresearchgate.net An EIS study of this compound would yield data on the charge transfer resistance (Rct), which relates to the kinetics of the electron transfer at the electrode surface, and the double-layer capacitance (Cdl), which describes the electrode-electrolyte interface. mdpi.com In studies of dipicolinic acid, EIS has been used to investigate its behavior in aqueous solutions and clarify its reduction mechanism. rsc.org For this compound, EIS could similarly be used to model the electrode processes using equivalent circuits, providing a quantitative understanding of the factors governing its electrochemical reactivity. researchgate.net

The diffusion coefficient (D) is a measure of the rate at which an electroactive species moves through a solution to the electrode surface. It can be determined from CV data using the Randles-Ševčík equation for reversible systems. For example, the diffusion coefficient for a similar compound, anthraquinone-2,6-disulfonate (2,6-AQDS), was determined using this method. unt.edu A similar approach could be applied to this compound to quantify its mass transport properties in a given electrolyte.

Development of Electrochemical Sensors for Ions and Biomolecules

The structure of this compound, with its two sulfonate groups and a central nitrogen atom in a specific geometric arrangement, makes it an interesting candidate for the development of electrochemical sensors. The lone pair of electrons on the nitrogen and the oxygen atoms of the sulfonate groups can act as binding sites for various analytes.

The 2,6-disubstituted pyridine framework is a well-known chelating motif for metal ions. atamanchemicals.com The analogous compound, Pyridine-2,6-dicarboxylic acid (dipicolinic acid), forms stable complexes with a wide range of metal ions, a property that has been exploited for their separation and detection. atamanchemicals.comnih.gov It is reasonable to extrapolate that this compound would also exhibit coordinating properties towards metal ions.

Electrochemical sensing of metal ions can be achieved by immobilizing a ligand like this compound on an electrode surface. nih.gov When the modified electrode is exposed to a solution containing target metal ions, the ions coordinate with the immobilized ligands. This binding event can be detected electrochemically, for example, using stripping voltammetry. mdpi.com In this technique, the metal ions are first accumulated at the electrode surface at a specific potential and then stripped off by scanning the potential, which generates a current peak proportional to the ion concentration. mdpi.com A glassy carbon electrode modified with a similar compound, pyridine-2-sulfonic acid, has been successfully used for the anodic stripping voltammetry (ASV) analysis of Cd²⁺ and Pb²⁺. nih.gov

| Analyte (Metal Ion) | Sensing Platform (Similar Compound) | Technique | Reference |

|---|---|---|---|

| Cd²⁺, Pb²⁺ | Pyridine-2-sulfonic acid modified GCE | Anodic Stripping Voltammetry (ASV) | nih.gov |

| Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺, Mn²⁺, Pb²⁺, Fe³⁺, Al³⁺, Ca²⁺ | 2,6-Pyridinedicarboxylate (in solution) | Capillary Electrophoresis with UV detection | nih.gov |

| Cu²⁺ | Pyridine-2,6-dicarboxylic acid (in solution) | Fluorimetric "Turn-Off" Sensing | researchgate.net |

The inherent redox activity of the pyridine moiety can be harnessed for biosensing applications. Redox-active molecules can act as labels or probes that generate a measurable electrochemical signal upon interaction with a biological target. For instance, anthraquinone-2,6-disulfonic acid (2,6-AQDS) has been used as a redox probe for the electrochemical detection of DNA. unt.edu The 2,6-AQDS molecules intercalate into the DNA structure, and changes in the electrochemical signal can indicate DNA presence or even mismatches in the DNA sequence. unt.edu

By analogy, this compound could potentially serve a similar role. It could be used as an electrochemical probe that interacts with biomolecules like DNA or proteins. The binding event would likely alter the electrochemical environment of the pyridine ring, leading to a change in its redox potential or current, which could be measured to quantify the target biomolecule.

Energy Storage Applications

Organic redox-active materials are gaining attention for energy storage applications, particularly in redox flow batteries (RFBs), due to their potential for cost-effectiveness and molecular tunability. The key requirements for these materials include high solubility, chemical stability, and suitable redox potentials.

This compound possesses features that make it a hypothetical candidate for such applications. The sulfonic acid groups ensure high aqueous solubility, which is crucial for formulating high-concentration electrolytes for aqueous RFBs. The pyridine core serves as the redox-active center. Research on related organic molecules supports this potential. For example, various anthraquinone (B42736) disulfonic acid isomers have been successfully used as negative electrolyte (negolyte) materials in aqueous organic RFBs. mdpi.com Furthermore, pyridine-containing polymers are being explored for membranes in vanadium redox flow batteries, and other pyridine dicarboxylate compounds have been investigated as anode materials for sodium-ion batteries, demonstrating the utility of the pyridine motif in energy storage systems. acs.orgresearchgate.net The electrochemical properties of this compound, such as its redox potential and cycling stability, would need to be experimentally determined to fully assess its viability as an electrolyte material for energy storage devices.

Electrochemical Behavior and Applications

Investigation as Active Materials or Electrolyte Components for Batteries (e.g., Redox Flow Batteries)

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the investigation of Pyridine-2,6-disulfonic acid as an active material or electrolyte component for batteries, including redox flow batteries. While research exists on the electrochemical properties of related pyridine (B92270) derivatives, such as pyridine-2-sulfonic acid and pyridine-2,6-dicarboxylic acid, for various applications, direct studies into the battery applications of this compound are not presently available in the public domain.

Consequently, no data on its performance, electrochemical behavior within a battery system, or specific research findings related to this application can be provided. There are no available data to populate tables regarding its efficacy or properties in electrochemical energy storage.

Future Research Directions and Emerging Opportunities

Synergistic Integration with Nanoscience and Nanotechnology

The integration of Pyridine-2,6-disulfonic acid into nanoscience and nanotechnology presents a fertile ground for developing novel functional materials. The sulfonic acid groups can act as potent anchoring points for covalent or non-covalent functionalization of nanoparticle surfaces, while the pyridine (B92270) nitrogen offers a coordination site for metal ions.

Future research could focus on: